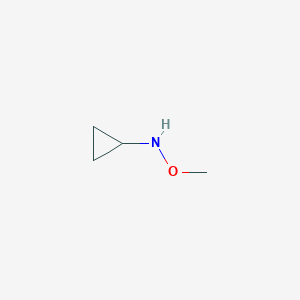

N-methoxycyclopropanamine

Description

Historical Context and Emergence of Cyclopropanamine Derivatives in Synthetic Endeavors

The cyclopropane (B1198618) ring, a three-membered carbocycle, has fascinated chemists for over a century. Characterized by significant ring strain due to its compressed bond angles of 60°, the cyclopropane moiety exhibits unique chemical reactivity, often behaving more like an alkene than a saturated cycloalkane. longdom.org This inherent strain makes the ring susceptible to cleavage under various conditions, a property that has been ingeniously exploited in a multitude of synthetic transformations.

The introduction of an amino group to this strained ring system gives rise to cyclopropylamines, a class of compounds that has become increasingly important in medicinal chemistry. The cyclopropylamine (B47189) scaffold is a key structural motif in numerous therapeutic agents, including antidepressants and antiviral drugs. longdom.org Its presence can significantly influence a molecule's pharmacological profile by altering its conformation, lipophilicity, and metabolic stability. The synthesis of cyclopropylamine and its derivatives has evolved over the years, with methods such as the intramolecular Wurtz reaction and the Simmons-Smith reaction being historically significant for creating the cyclopropane ring itself. nih.gov More contemporary methods often involve the amination of cyclopropanol (B106826) or the reductive amination of cyclopropanecarboxaldehyde. longdom.orgpku.edu.cn

Significance of the Methoxyamine Functionality in Nitrogen-Containing Organic Scaffolds

The methoxyamine (or O-methylhydroxylamine) functionality (CH₃ONH₂) is a versatile building block in organic synthesis. It is a derivative of hydroxylamine (B1172632) where the hydroxyl hydrogen is replaced by a methyl group. longdom.org This seemingly simple modification imparts a unique set of properties and reactivity patterns. Methoxyamine can act as a nucleophile, and its derivatives are often used in the formation of oximes with aldehydes and ketones. In the context of analytical chemistry, methoxyamine hydrochloride is frequently employed as a derivatizing agent in gas chromatography to prevent the formation of multiple derivatives of compounds containing enolizable carbonyl groups. researchgate.net

From a synthetic standpoint, the N-O bond in methoxyamines can be cleaved under reductive conditions to yield amines. More recently, N-methoxyamines have been investigated as electrophilic aminating agents. rsc.org Although the methoxy (B1213986) group is typically a poor leaving group, its departure can be facilitated by copper catalysis under acidic conditions, enabling the formation of new carbon-nitrogen bonds. rsc.org This reactivity opens up new avenues for the synthesis of complex amines and nitrogen-containing heterocycles.

Overview of Research Trajectories for Strained Ring Systems Bearing Heteroatom Substituents

The strategic combination of strained ring systems with heteroatom substituents has emerged as a powerful approach in modern organic synthesis and drug discovery. Strained rings, such as cyclopropanes and cyclobutanes, introduce a three-dimensional character to otherwise flat aromatic systems, which can lead to improved pharmacological properties. rsc.org The release of ring strain can serve as a potent driving force for chemical reactions, enabling transformations that would otherwise be thermodynamically unfavorable. nih.gov

Defining the Academic Research Landscape for N-Methoxycyclopropanamine

Direct academic research focusing specifically on the parent compound this compound is notably limited in the current body of scientific literature. A search of chemical databases reveals the existence of more complex molecules containing both cyclopropanamine and methoxy functionalities, such as 1-(7-methoxy-1-naphthyl)cyclopropanamine, indicating that the combination of these two motifs is synthetically accessible. nih.gov

The academic research landscape for this compound can therefore be characterized as an area of untapped potential. The compound represents a fascinating convergence of the unique reactivity of a strained cyclopropylamine ring and the versatile functionality of a methoxyamine group. Hypothetically, the synthesis of this compound could be approached through several routes, including the direct N-alkoxylation of cyclopropylamine or the reaction of a cyclopropyl (B3062369) Grignard reagent with a suitable methoxyamine-derived electrophile.

Future research on this compound would likely explore its reactivity in several key areas:

Strain-Release Reactions: Investigating the cleavage of the cyclopropane ring under various conditions to generate novel functionalized methoxyamines.

N-O Bond Chemistry: Exploring the cleavage of the N-O bond to generate cyclopropylamine or its derivatives, potentially under reductive or catalytic conditions.

Electrophilic Amination: Utilizing the nitrogen atom as a potential electrophilic center in the presence of a catalyst, drawing on the known reactivity of other N-methoxyamines. rsc.org

The development of synthetic routes to and the exploration of the fundamental reactivity of this compound would provide a valuable new tool for organic chemists and could lead to the discovery of novel bioactive molecules and synthetic intermediates.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

N-methoxycyclopropanamine |

InChI |

InChI=1S/C4H9NO/c1-6-5-4-2-3-4/h4-5H,2-3H2,1H3 |

InChI Key |

LWDPMXFZVKVKGZ-UHFFFAOYSA-N |

Canonical SMILES |

CONC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxycyclopropanamine and Its Analogues

Direct Synthesis Approaches to N-Methoxycyclopropanamine

Direct synthesis approaches aim to introduce the N-methoxy group onto a pre-existing cyclopropane (B1198618) ring or construct the N-methoxycyclopropylamine moiety in a single key step. These methods often involve the functionalization of cyclopropylamine (B47189) or its derivatives.

One of the most straightforward conceptual approaches to this compound is the direct N-alkylation of cyclopropylamine with a methoxy-containing electrophile. However, the direct reaction with reagents like methoxyamine is often challenging due to the comparable nucleophilicity of the reactants. More effective strategies typically involve the use of activated methoxyamine precursors or specialized amination protocols.

A more plausible approach involves the N-amination of cyclopropylamine. This can be conceptualized through the reaction of cyclopropylamine with an electrophilic aminating agent that delivers a methoxyamino group. For example, the synthesis of N-Boc-N-cyclopropylhydrazine has been reported through the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine (B1172632). A similar strategy could be envisioned for the synthesis of N-Boc-N-methoxycyclopropanamine, which could then be deprotected to yield the target compound.

Table 1: Hypothetical N-Amination Approach to this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Cyclopropylamine | N-Boc-O-tosyl methoxyamine (hypothetical) | Base (e.g., N-methylmorpholine) | N-Boc-N-methoxycyclopropanamine |

| 2 | N-Boc-N-methoxycyclopropanamine | - | Acid (e.g., HCl) | This compound |

This table represents a hypothetical synthetic route based on analogous reactions.

An alternative strategy involves the formation of the cyclopropane ring from precursors that already contain the N-methoxyamino functionality. This approach leverages well-established cyclopropanation methodologies, adapting them to accommodate the specific requirements of the methoxyamine-derived substrates.

Carbene and carbenoid-mediated reactions are powerful tools for the synthesis of cyclopropanes. These reactions involve the addition of a carbene or a carbenoid to an alkene. For the synthesis of this compound, this would entail the use of a carbene precursor bearing an N-methoxyamino group.

A notable example in this area is the biocatalytic intramolecular cyclopropanation of allyl α-diazoacetamides. In a study, a myoglobin variant was used to catalyze the cyclopropanation of an allyl α-diazoacetamide substrate bearing an N-methoxy group, affording a fused cyclopropane-γ-lactam in high yield and enantioselectivity nih.gov. This result is significant as it demonstrates that N-methoxy substituted diazo compounds are viable precursors for cyclopropanation reactions. A similar intermolecular reaction between an alkene and an N-methoxy-substituted diazo compound could potentially yield this compound derivatives.

Table 2: Biocatalytic Intramolecular Cyclopropanation of an N-Methoxy Substituted Diazoacetamide

| Substrate | Catalyst | Product | Yield (%) | ee (%) |

| (E)-2-diazo-N-(allyl)-N-methoxyacetamide | Mb(F43Y,H64V,V68A,I107V) | Fused cyclopropane-γ-lactam | 90-99 | >99 |

Data adapted from a study on the biocatalytic synthesis of fused cyclopropane-γ-lactams nih.gov.

Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, are widely used to promote the cyclopropanation of alkenes with diazo compounds wikipedia.orgrsc.orgsemanticscholar.org. These catalysts form metal-carbene intermediates that then transfer the carbene moiety to the alkene. The principles of these reactions can be extended to the synthesis of this compound by employing a diazo precursor functionalized with a methoxyamino group.

For instance, the rhodium-catalyzed cyclopropanation of an alkene with a hypothetical N-methoxy-α-diazoacetamide could be a viable route. The choice of catalyst and ligands would be crucial to control the efficiency and stereoselectivity of the reaction. While specific examples for this compound are scarce, the broad scope of transition metal-catalyzed cyclopropanations suggests this is a promising area for exploration wikipedia.orgpurdue.edu.

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-established method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds nrochemistry.comorganic-chemistry.orgadichemistry.comyoutube.com. This reaction involves the conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

To apply this methodology to the synthesis of this compound, one would need to start with an α,β-unsaturated precursor containing an N-methoxyamino group. For example, the reaction of an N-methoxy-N-vinyl acrylamide with a sulfur ylide could potentially lead to a cyclopropylcarboxamide derivative, which could then be further transformed into this compound. The feasibility of this approach would depend on the stability and reactivity of the N-methoxy substituted Michael acceptor.

Ring-closing reactions provide another avenue for the synthesis of the cyclopropane ring of this compound. These methods typically involve the intramolecular cyclization of a linear precursor containing the N-methoxyamino group and a suitable leaving group.

One such strategy could be an intramolecular nucleophilic substitution. For instance, a substrate containing a methoxyamino group and a leaving group on a three-carbon chain could undergo base-mediated cyclization to form the cyclopropane ring. The success of this approach would hinge on the ability to synthesize the required linear precursor and the efficiency of the ring-closing step, which can be challenging for the formation of a strained three-membered ring.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles nih.govwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov. While typically used for larger rings, adaptations of this methodology for the formation of three-membered rings, though less common, are conceivable. A hypothetical RCM reaction of a diene precursor containing an N-methoxy group could potentially lead to a cyclopropene derivative, which could then be reduced to the desired cyclopropane.

Another potential ring-forming strategy is the intramolecular cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides, which has been shown to produce pyrrolidinone derivatives researchgate.net. While this specific reaction leads to a five-membered ring, it highlights the potential for cyclization reactions involving N-methoxyamide precursors. Further research could explore conditions that favor the formation of a three-membered ring.

Cyclopropanation Reactions Utilizing Methoxyamine-Derived Precursors

Synthesis of this compound Derivatives through Post-Cyclopropanation Functionalization

Post-cyclopropanation functionalization is a powerful strategy that involves the initial synthesis of a cyclopropylamine scaffold, which is then subjected to further chemical modifications. This approach allows for the late-stage introduction of various functional groups, providing flexibility in the generation of diverse molecular architectures.

Once a cyclopropylamine core is established, a wide array of functional group interconversions can be performed on substituents attached to either the cyclopropane ring or the amino group. These transformations are standard organic reactions adapted for the unique steric and electronic properties of the cyclopropane motif. For instance, a cyclopropanecarboxamide (B1202528) can undergo cyclization through intramolecular SN2 attack of the amidic oxygen on a protonated carbinol group to yield cyclopropylidene iminolactones. These products can be further transformed into other functionalized cyclopropanecarboxamides via hydrogenolysis or nucleophilic ring-opening reactions.

This versatility allows chemists to build a library of compounds from a common intermediate. For example, a ketone group on a cyclopropane ring can be transformed via various chemical reactions to introduce new functionalities, significantly diversifying the molecular scaffold from a single chemoenzymatically produced chiral cyclopropyl (B3062369) ketone rochester.edu.

The direct introduction of a methoxy (B1213986) group onto the nitrogen atom of a cyclopropylamine to form an this compound is a nuanced challenge. The strategy generally involves the formation of an N-O bond, which can then be followed by methylation. A common pathway is the oxidation of a secondary amine to its corresponding hydroxylamine or nitroxide derivative.

Several oxidizing agents can be employed for the oxidation of secondary amines. Reagents such as hydrogen peroxide in the presence of sodium tungstate (H₂O₂/Na₂WO₄) or meta-chloroperoxybenzoic acid (mCPBA) are effective for converting hindered secondary amines into nitroxides, often proceeding through a hydroxylamine intermediate rsc.org. Dimethyldioxirane is another potent oxidant that can convert secondary amines first to hydroxylamines and subsequently to nitroxides rsc.org.

Once the hydroxylamine is formed, the introduction of the methyl group can be achieved through standard alkylation procedures. The hydroxylamine anion, generated by deprotonation, can be alkylated with a suitable methylating agent, such as methyl iodide, to furnish the final N-methoxy amine product chimia.ch.

Alternative approaches for synthesizing N-alkoxyamines include the copper-catalyzed coupling of nitroxides with hydrocarbyl radicals generated in situ from hydrocarbons researchgate.net. While not a direct methoxylation of a cyclopropylamine, these methods highlight the general strategies available for constructing the N-O-C linkage that defines N-alkoxyamines.

| Reagent/System | Transformation | Key Features |

| H₂O₂ / Na₂WO₄ | Secondary Amine → Hydroxylamine/Nitroxide | Common and effective system rsc.org. |

| mCPBA | Secondary/Tertiary Amine → Nitroxide | Reagent of choice for N-benzyl type amines rsc.org. |

| Dimethyldioxirane | Secondary Amine → Hydroxylamine → Nitroxide | Versatile, fast reaction times, high yields rsc.org. |

| Methylating Agents (e.g., MeI) | N-Hydroxylamine → N-Methoxyamine | Standard alkylation of the hydroxylamine anion chimia.ch. |

When the cyclopropylamine starting material is chiral, subsequent functionalization reactions can be designed to proceed with a high degree of stereocontrol. The existing stereocenters on the cyclopropane ring can direct the approach of reagents, leading to the diastereoselective formation of new stereocenters.

For instance, the functionalization of chiral alkenes can lead to silacyclopropanes with excellent diastereoselectivity, where steric interactions, rather than electronic directing effects, control the facial selectivity of the reaction nih.gov. This principle can be extended to the functionalization of chiral cyclopropylamine derivatives. Chemoenzymatic strategies have emerged as a powerful tool for creating libraries of optically active cyclopropane scaffolds. Engineered enzymes can catalyze the construction of highly diastereo- and enantioselective cyclopropyl ketones, which serve as versatile chiral building blocks for further diversification rochester.edu. The subsequent chemical transformations on these chiral scaffolds maintain the initial stereochemical integrity, allowing for the synthesis of enantiopure, complex molecules.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and atom-economical routes to construct the core structure of this compound and its analogues. Both homogeneous and heterogeneous catalysts play a pivotal role in the key C-C and C-N bond-forming reactions required to assemble these molecules.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is instrumental in the synthesis of cyclopropylamine derivatives.

C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation chemistry. This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing N-arylcyclopropylamines from cyclopropylamine and aryl halides. The reaction's scope has been significantly expanded through the development of sophisticated, sterically hindered phosphine ligands that promote the crucial reductive elimination step. Various generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, iodides, and triflates under increasingly mild conditions.

C-C Bond Formation: The formation of the cyclopropane ring itself is frequently achieved through homogeneous catalysis. Rhodium(II) complexes, such as dirhodium tetraacetate, are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. These reactions proceed via the formation of a metal carbene intermediate, which then transfers the carbene to the alkene in a concerted fashion. Chiral rhodium catalysts have been developed that can induce high levels of enantioselectivity in these cyclopropanation reactions, providing access to chiral cyclopropane building blocks unive.itnih.gov.

| Catalytic Reaction | Catalyst System (Example) | Bond Formed | Description |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOtBu | C-N | Forms N-arylcyclopropylamines from aryl bromides and cyclopropylamine. |

| Alkene Cyclopropanation | Rh₂(OAc)₄ | C-C | Catalyzes the reaction of alkenes with diazo compounds to form cyclopropanes nih.gov. |

| Asymmetric Cyclopropanation | Rh₂(S-TCPTAD)₄ | C-C | Achieves high enantioselectivity in the cyclopropanation of electron-deficient alkenes unive.it. |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.

For C-N bond formation, supported metal catalysts have been developed as alternatives to homogeneous systems. Polystyrene-supported copper complexes, for example, have been shown to be effective, eco-friendly, and reusable catalysts for various C-N bond-forming reactions, including N-arylation chimia.ch. Similarly, polymer-supported palladium catalysts have been evaluated for the Buchwald-Hartwig amination, demonstrating the potential to heterogenize this important transformation researchgate.net.

Photocatalysis using heterogeneous materials like titanium dioxide and carbon nitrides is also an emerging area for promoting C-N bond formation, offering a green chemistry approach to these couplings rsc.org. For C-C bond formation, supported rhodium catalysts have been explored for asymmetric cyclopropanation, aiming to combine the high selectivity of homogeneous rhodium complexes with the recyclability of a solid support. These systems, while sometimes facing challenges with leaching or reduced activity, represent an important direction for developing more sustainable synthetic methodologies.

Organocatalytic and Biocatalytic Transformations

The synthesis of complex molecules like this compound benefits significantly from the stereocontrol offered by organocatalytic and biocatalytic methods. These approaches provide pathways to chiral cyclopropane cores and the introduction of amine functionalities with high enantioselectivity.

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for asymmetric cyclopropanation. A prominent strategy involves the activation of α,β-unsaturated aldehydes by chiral secondary amine catalysts to form iminium ions. princeton.edunih.gov These activated intermediates can then react with stabilized ylides to construct the cyclopropane ring. A proposed concept, termed "directed electrostatic activation," suggests a dual activation of both the ylide and the enal substrates, leading to high enantio- and diastereoinduction in the formation of trisubstituted cyclopropanes. nih.gov

Another organocatalytic activation mode involves generating a reactive donor-acceptor cyclopropane intermediate by the in situ condensation of a cyclopropylacetaldehyde with an aminocatalyst. nih.govacs.org This enamine-based activation is driven by a favorable orbital interaction between the π-orbital of the enamine and the σ*C-C orbital of the cyclopropyl ring, enabling highly stereoselective transformations. nih.govacs.org While these methods have been demonstrated for creating carbon-carbon bonds, adapting them for the direct introduction of an N-methoxyamine group would represent a novel extension of this methodology.

Biocatalytic Transformations:

Biocatalysis provides highly selective and environmentally benign routes for synthesizing chiral building blocks. While natural cyclopropanation enzymes have a limited substrate scope, enzyme engineering has expanded the biocatalytic toolkit. nih.gov Repurposed or artificial heme enzymes, such as cytochrome P450, can catalyze asymmetric cyclopropanations via carbenoid intermediates. nih.govnsf.gov More recently, a cofactor-independent cyclopropanation enzyme was engineered from a promiscuous tautomerase. This engineered enzyme facilitates the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, achieving excellent control over two stereocenters. nih.gov

For the amination step, native amine dehydrogenases (AmDHs) have shown significant potential for the synthesis of small chiral alkyl amines via biocatalytic reductive amination. frontiersin.org For instance, the synthesis of (S)-1-methoxypropan-2-amine has been demonstrated with high enantiomeric excess. frontiersin.org A hypothetical chemoenzymatic route to this compound could involve an initial biocatalytic cyclopropanation to form a chiral cyclopropane precursor, followed by a separate biocatalytic step, perhaps using a transaminase or an AmDH, to install the amine functionality.

Table 1: Comparison of Catalytic Cyclopropanation Methods

| Method | Catalyst Type | Key Intermediate | Advantages | Relevant Findings |

|---|---|---|---|---|

| Organocatalysis | Chiral Secondary Amine (e.g., dihydroindole-based) | Iminium Ion | Metal-free, high enantioselectivity. | Formation of trisubstituted cyclopropanes with high enantio- and diastereoinduction. princeton.edunih.gov |

| Biocatalysis (Heme) | Engineered Heme Proteins (e.g., Cytochrome P450) | Carbenoid | High stereoselectivity, green reaction conditions. | Used to generate cyclopropane-containing pharmaceuticals like levomilnacipran and ticagrelor. nsf.gov |

| Biocatalysis (Non-Heme) | Engineered Tautomerase | Iminium Ion Intermediate | Cofactor-independent, excellent stereocontrol. | Synthesis of cyclopropanes with up to 25:1 d.r. and 99:1 e.r. nih.gov |

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel synthetic routes for cyclopropanamines is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and sustainability. This includes exploring alternative energy sources like light and electricity, implementing continuous flow processes, and utilizing environmentally benign reagents and solvents.

Photochemical Synthesis:

Photochemistry offers unique pathways for constructing strained ring systems that are often inaccessible through thermal methods. nih.gov Light-mediated protocols can generate transient, high-energy intermediates under mild conditions. One strategy involves the light-induced generation of cyclopropenyl α,β-unsaturated esters from vinyl diazo esters. chemrxiv.orgchemrxiv.org These fleeting cyclopropene intermediates can then serve as Michael acceptors for the diastereoselective addition of nucleophiles, including N-heterocycles, to yield densely functionalized cyclopropanes. chemrxiv.orgchemrxiv.org

Furthermore, visible-light-mediated photocatalysis has been employed for the 1,3-aminoacylation of aryl cyclopropanes. nih.gov This dual-catalyzed process uses a photoredox catalyst and an N-heterocyclic carbene (NHC) to activate a bifunctional N-acyl saccharin reagent, enabling the introduction of both an amine and a carbon functional group across the cyclopropane ring. nih.gov

Electrochemical Synthesis:

Organic electrochemistry provides a powerful method for conducting redox reactions without the need for stoichiometric chemical oxidants or reducing agents. nih.gov Electrochemical approaches have been developed for the C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes under catalyst-free conditions. nih.gov In this process, the arylcyclopropane is first oxidized at the anode to a radical cation, which weakens a C-C bond and initiates ring-opening. The resulting intermediate can then be trapped by nucleophiles to form 1,3-difunctionalized products. nih.gov While focused on ring-opening, the principles of electrochemical activation could be harnessed in reverse to facilitate ring-closing cyclopropanation reactions or to functionalize a pre-existing cyclopropane ring in the synthesis of this compound analogues.

Flow chemistry has emerged as a transformative technology for organic synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processes. researchgate.netnih.gov These advantages are particularly relevant for the synthesis of cyclopropanes, which can involve hazardous or unstable intermediates like diazo compounds.

The continuous generation and immediate use of unstabilized diazo compounds in a flow reactor enables their safe application in the cyclopropanation of electron-poor olefins at room temperature. rsc.org This method avoids the accumulation of explosive intermediates, a significant barrier in batch synthesis. Multi-step syntheses can also be "telescoped" in a continuous flow setup, eliminating the need for intermediate isolation and purification. A two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, involving an initial photocyclization followed by a tandem condensation and ring-contraction reaction with amines. rsc.orgmpg.de This approach delivers a library of cyclopropylamines with high productivity and short residence times. rsc.orgmpg.de

A potential flow synthesis for this compound could be designed as a multi-step sequence, starting with the flow-based cyclopropanation of an appropriate olefin, followed by subsequent functional group manipulations in downstream reactors, all integrated into a single, automated process.

Table 2: Flow Chemistry Approaches for Cyclopropane Synthesis

| Reaction Type | Key Feature | Advantages | Example Throughput/Time |

|---|---|---|---|

| Cyclopropanation with Diazo Compounds | In-situ generation and consumption of diazo species. | Enhanced safety, room temperature operation. rsc.org | Not specified. |

| Two-Phase Dibromocyclopropanation | Increased mass transfer between immiscible phases. | Faster reaction times, high yields, better selectivity than batch. syrris.com | Shorter than equivalent batch reaction. |

| Two-Step Synthesis of Aminoketones | Telescoped photocyclization and amination/rearrangement. | High productivity, short residence times (e.g., 1 min). mpg.de | 15-times acceleration compared to a previous flow approach. mpg.de |

A core tenet of green chemistry is the use of reagents and solvents that are less hazardous to human health and the environment. In the context of synthesizing this compound, this involves moving away from toxic metals and harsh reagents and opting for greener alternatives.

The use of biocatalysis, as discussed in section 2.3.3, is inherently a green approach, as enzymes operate in aqueous media under mild conditions and are biodegradable. mdpi.comnih.govmdpi.com Similarly, organocatalysis avoids the use of often-toxic and expensive transition metals. princeton.edunih.gov

For chemical transformations, the choice of reagents is critical. For example, tert-butyl nitrite (TBN) has been demonstrated as an effective reagent for N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.orgrsc.org Such solvent-free methodologies significantly reduce waste and simplify product isolation. When solvents are necessary, the trend is toward using greener options like water, ethanol, or supercritical fluids, moving away from chlorinated solvents. Flow chemistry also contributes to sustainability by enabling reactions in minimal solvent and improving energy efficiency through superior heat transfer. researchgate.netnih.gov The combination of these approaches—catalyst choice, benign reagents, and advanced reactor technology—paves the way for the sustainable production of complex molecules like this compound.

Mechanistic Investigations of N Methoxycyclopropanamine Reactions

Reaction Pathways Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane moiety in N-methoxycyclopropanamine is a driving force for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for harnessing its synthetic potential.

Ring-Opening and Ring-Expansion Mechanisms

The inherent strain in the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. researchgate.net For instance, under acidic or basic conditions, the ring can open to relieve the approximately 60° bond angles. The presence of substituents on the ring can influence the regioselectivity of this opening.

Ring-expansion reactions represent another significant pathway for cyclopropane-containing molecules. rsc.orgvanderbilt.edu These reactions can lead to the formation of larger, more stable ring systems. sioc-journal.cnwhiterose.ac.uk For example, vinylcyclopropane (B126155) rearrangements are a well-known method for expanding a three-membered ring to a five-membered one. vanderbilt.edu In the context of this compound, the nitrogen and methoxy (B1213986) substituents could play a crucial role in directing the course of such rearrangements. One potential mechanism involves the formation of an aryl nitrene intermediate, which can undergo ring expansion and be trapped by a nucleophile. nih.gov

Concerted vs. Stepwise Processes in Cyclopropane Reactivity

The mechanism of reactions involving the cyclopropane ring, such as cyclopropanation, is often debated in terms of whether they proceed through a concerted or a stepwise pathway. masterorganicchemistry.com

Concerted Mechanism: In a concerted process, all bond-forming and bond-breaking events occur simultaneously in a single transition state. The stereospecificity of many cyclopropanation reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product, provides strong evidence for a concerted mechanism. masterorganicchemistry.com

Stepwise Mechanism: A stepwise mechanism, on the other hand, involves the formation of one or more intermediates. For instance, some reactions might proceed through a radical cation intermediate, where one of the C-C bonds of the cyclopropane ring is weakened or broken. cdnsciencepub.com The stability of such intermediates can be influenced by the substituents on the ring.

The choice between a concerted and a stepwise mechanism for this compound would likely depend on the specific reaction conditions and the nature of the other reactants involved.

Influence of the N-Methoxy Group on Cyclopropane Ring Strain and Reactivity

The N-methoxy group can exert a significant electronic and steric influence on the adjacent cyclopropane ring. The methoxy group is generally considered an electron-donating group, which can affect the stability of the ring and any intermediates formed during a reaction.

Research on related systems, such as fluoroquinolones with N-1 cyclopropyl (B3062369) and C-8 methoxy substituents, has shown that steric interactions between these groups can force the quinolone core to skew and restrict the rotational freedom of other parts of the molecule. nih.gov A similar steric effect could be at play in this compound, influencing its conformational preferences and the accessibility of the cyclopropane ring to reagents. Furthermore, the electron-withdrawing nature of a substituent can increase the electrophilicity of the molecule.

Reactivity of the N-Methoxyamine Functional Group

The N-methoxyamine moiety (R₂N-OCH₃) is a versatile functional group with a rich and complex reactivity profile.

Nitrogen Inversion and Conformational Dynamics

Nitrogen-containing compounds with a lone pair of electrons can undergo a process called nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.orgucla.edu This process can have significant stereochemical implications. The energy barrier to inversion is influenced by several factors, including the nature of the substituents on the nitrogen atom. wikipedia.org

For this compound, the presence of the methoxy group, an electronegative substituent, is expected to raise the barrier to nitrogen inversion. stereoelectronics.org This is because the electronegative oxygen atom withdraws electron density from the nitrogen, making the lone pair more tightly held and increasing the energy required to reach the planar sp² hybridized transition state. stereoelectronics.org The incorporation of the nitrogen into a three-membered ring also increases the strain of the transition state, further raising the inversion barrier. stereoelectronics.org

The conformational dynamics of the N-methoxyamine group, including the rotation around the N-O bond, will also play a role in its reactivity. elifesciences.orgnih.govmdpi.comnih.govrsc.org These dynamic processes can influence the accessibility of the nitrogen's lone pair and the orientation of the methoxy group, thereby affecting how the molecule interacts with other reagents.

Electrophilic and Nucleophilic Behavior of the N-Methoxyamine Moiety

The N-methoxyamine group can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions.

Nucleophilic Behavior: The lone pair of electrons on the nitrogen atom allows the N-methoxyamine to act as a nucleophile. researchgate.netnih.gov For instance, it can attack carbonyl compounds to form imines. wikipedia.orgsmolecule.com The nucleophilicity of the nitrogen is enhanced by the presence of the N-methoxy group. researchgate.net It has been shown that N-methoxyamines can act as hard nucleophiles, reacting readily with hard electrophiles like aldehydes. nih.gov

Electrophilic Behavior: Under certain conditions, the N-methoxyamine can act as an electrophilic aminating agent. rsc.orgrsc.org This often requires activation of the methoxy group to make it a better leaving group. For example, in the presence of a copper catalyst and acidic conditions, N-methoxyamines can react with organoborane reagents to form new carbon-nitrogen bonds. rsc.orgrsc.org

The dual reactivity of the N-methoxyamine functional group makes this compound a potentially valuable building block in organic synthesis, capable of participating in a wide range of chemical transformations.

Mechanisms of N-O Bond Cleavage and Formation

The nitrogen-oxygen (N-O) single bond is a key functional feature of this compound. Its relatively low bond energy (approximately 57 kcal/mol) makes it susceptible to cleavage under various conditions, enabling a range of chemical transformations. mdpi.com The mechanisms for its cleavage and formation are diverse, often involving transition-metal catalysis, photocatalysis, or radical intermediates.

N-O Bond Cleavage:

Reductive Cleavage: This is a common pathway for N-O bond scission. It can be initiated by a single-electron transfer (SET) from a reducing agent, such as a metal or an organic super-electron donor. organic-chemistry.org The initial transfer forms a radical anion, which then fragments to cleave the N-O bond. For this compound, this would generate a cyclopropylaminyl radical and a methoxide (B1231860) anion.

Transition-Metal-Catalyzed Cleavage: Metals like copper, rhodium, nickel, and palladium are known to catalyze N-O bond cleavage. mdpi.comnih.gov The mechanism often involves the coordination of the nitrogen or oxygen atom to the metal center, followed by an oxidative addition step where the metal inserts into the N-O bond. Subsequent steps, such as reductive elimination, can then lead to the final products.

Photocatalytic Cleavage: Visible-light photoredox catalysis offers a mild method for N-O bond cleavage. mdpi.comchemrxiv.org A photosensitizer, upon excitation by light, can engage in an electron transfer with the this compound. This photo-induced electron transfer (PET) can be either oxidative or reductive, but ultimately leads to the formation of a radical ion and subsequent N-O bond fragmentation. chemrxiv.org

N-O Bond Formation:

The formation of the N-O bond in this compound would typically involve the reaction of cyclopropanamine with a methoxylating agent. A common laboratory-scale approach is the nucleophilic attack of the amine onto an electrophilic oxygen source.

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point on a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. beilstein-journals.org Its structure and energy dictate the reaction rate and mechanism. Analysis of the transition state is crucial for understanding and optimizing reactions involving this compound.

The energy profile of a reaction is often depicted on a reaction coordinate diagram, where the Gibbs free energy is plotted against the reaction progress. The highest energy barrier on this diagram corresponds to the activation energy of the rate-determining step. wikipedia.org For a multi-step reaction, intermediates exist as local energy minima between transition states. libretexts.org

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling transition states and calculating their energies. nih.gov For instance, in the base-catalyzed hydrolysis of amides, computational studies have been used to determine the free energy barriers by locating the transition state structures, revealing how substituents and solvent molecules influence the reaction energetics. nih.gov A similar approach could be applied to reactions of this compound to map out the potential energy surface and identify the most favorable reaction pathways.

Elucidation of Rate-Determining Steps

The rate law of a reaction, which is determined experimentally, provides direct insight into the composition of the transition state of the RDS. The molecularity of the RDS (the number of species involved) is reflected in the order of the reaction with respect to each reactant. libretexts.orgresearchgate.net For example, if a reaction of this compound with a reagent 'X' was found to be first-order in both reactants (rate = k[this compound][X]), it would imply that both molecules are involved in the rate-determining step. researchgate.net

Consider a hypothetical two-step transformation of this compound:

Step 1 (Slow): this compound → Intermediate

Step 2 (Fast): Intermediate + Reagent → Product

Kinetic Isotope Effects in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, specifically for identifying bond-breaking or bond-forming events in the rate-determining step. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to the rate of the same molecule with a heavier isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org

Primary KIE: A significant KIE (typically > 2 for H/D substitution) is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. slideshare.netgithub.io For example, if a reaction involved the abstraction of a hydrogen atom from the cyclopropyl ring of this compound in the rate-determining step, replacing that hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate (a "normal" KIE).

Secondary KIE: A smaller KIE (usually between 0.7 and 1.5) is observed when the isotopic substitution is at a position not directly involved in bond breaking/formation. libretexts.orgwikipedia.org These effects arise from changes in hybridization or steric environment at the labeled position between the ground state and the transition state. wikipedia.orggithub.io An sp³ to sp² rehybridization at an α-carbon typically results in a normal secondary KIE (kH/kD ≈ 1.1-1.2), while an sp² to sp³ change gives an inverse effect (kH/kD ≈ 0.8-0.9). wikipedia.orggithub.io

| KIE Type | Isotopic Position Relative to Reaction Center | Typical kH/kD Value | Mechanistic Implication |

| Primary | At the site of bond cleavage/formation | > 2 | Bond to isotope is broken/formed in RDS. |

| Secondary (α) | α-position (e.g., C-N bond cleavage) | ~1.1 - 1.2 (normal) | sp³ → sp² rehybridization at α-carbon in TS. |

| Secondary (α) | α-position (e.g., addition to C=N) | ~0.8 - 0.9 (inverse) | sp² → sp³ rehybridization at α-carbon in TS. |

| Secondary (β) | β-position | ~1.1 - 1.3 (normal) | Often due to hyperconjugation stabilizing a developing positive charge in the TS. libretexts.org |

This table presents typical values and interpretations for deuterium KIEs based on established principles.

By measuring KIEs at various positions in this compound (e.g., on the cyclopropyl ring, the methoxy group), one could elucidate detailed features of the transition state for a given reaction.

Radical and Organometallic Mechanisms in Transformations

Many transformations of complex organic molecules proceed through radical or organometallic intermediates, which offer reactivity patterns distinct from polar, two-electron pathways.

Single Electron Transfer (SET) Pathways

A single electron transfer (SET) process involves the transfer of one electron from a donor to an acceptor molecule, generating radical ions. nih.gov In the context of this compound, SET is a plausible initial step in many reactions, particularly reductive N-O bond cleavage. organic-chemistry.org

Reductive SET: An electron donor (a metal, an electrode, or a photoexcited catalyst) transfers an electron to this compound. mdpi.comchemrxiv.org

this compound + e⁻ → [this compound]•⁻

The resulting radical anion is unstable and would likely fragment, cleaving the weak N-O bond to produce a cyclopropylaminyl radical and a methoxide ion.

[this compound]•⁻ → cyclopropylaminyl radical + CH₃O⁻

Oxidative SET: An electron acceptor could remove an electron from the nitrogen atom's lone pair.

this compound - e⁻ → [this compound]•⁺

The resulting radical cation could then undergo further reactions, such as deprotonation or rearrangement.

The feasibility of a SET pathway can often be predicted by the redox potentials of the donor and acceptor molecules. nih.gov

Insertion and Transmetallation Processes

Organometallic mechanisms are central to many catalytic cycles that could involve this compound as a substrate. These cycles are built from a series of fundamental steps. ufrgs.br

Oxidative Addition: This is often the first step in a catalytic cycle, where a metal complex inserts into a covalent bond of the substrate. For this compound, a low-valent metal center (M) could insert into the C-N or N-O bond. ufrgs.brlibretexts.org

R-N(H)-OCH₃ + M(L)n → (R)(CH₃O-N(H))-M(L)n (C-N insertion)

R-N(H)-OCH₃ + M(L)n → (R-N(H))(CH₃O)-M(L)n (N-O insertion)

Insertion (Migratory Insertion): This step involves the migration of a ligand (like an alkyl or hydride) from the metal onto another ligand that is unsaturated and coordinated to the metal. While this compound itself does not have a suitable unsaturated bond for this, its derivatives or reaction partners might.

Transmetallation: This process involves the transfer of a ligand from one metal center to another. If this compound were first converted into an organometallic derivative (e.g., via C-H activation), this derivative could then react with a second metal complex in a transmetallation step, which is key in cross-coupling reactions.

Reductive Elimination: This is the reverse of oxidative addition and is typically the final, product-forming step of a catalytic cycle. Two ligands on the metal center couple and are eliminated from the metal, which is reduced in oxidation state. ufrgs.br

A hypothetical catalytic cycle involving this compound could involve oxidative addition of the N-O bond to a metal, followed by other steps, and concluding with reductive elimination to form a new C-N or C-C bond.

Theoretical and Computational Chemistry Studies of N Methoxycyclopropanamine

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of N-methoxycyclopropanamine would be fundamental to understanding its reactivity and properties.

Quantum Chemical Calculations of Ground State Properties

To elucidate the ground state properties of this compound, quantum chemical calculations would be employed. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and Møller-Plesset perturbation theory (MP2) are standard for optimizing the molecular geometry. These calculations would provide key data points as hypothesized in the table below.

| Property | Predicted Value | Unit |

| Total Energy | [Hypothetical Value] | Hartree |

| Dipole Moment | [Hypothetical Value] | Debye |

| Rotational Constants | [Hypothetical Values] | GHz |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO would likely be localized on the nitrogen atom due to its lone pair of electrons, while the LUMO would be expected to have significant contributions from the antibonding orbitals of the cyclopropane (B1198618) ring and the C-N and N-O bonds.

| Orbital | Predicted Energy | Description |

| HOMO | [Hypothetical Value] eV | Likely localized on the nitrogen lone pair |

| LUMO | [Hypothetical Value] eV | Likely associated with σ* orbitals of the ring and N-O bond |

| HOMO-LUMO Gap | [Hypothetical Value] eV | Indicator of chemical reactivity |

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution and the molecular electrostatic potential (MEP) would reveal the electrophilic and nucleophilic sites of the molecule. The nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential due to their higher electronegativity, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and potentially the carbon atoms of the cyclopropane ring would exhibit positive electrostatic potential.

Conformational Analysis and Energy Landscapes

The flexibility of the methoxy (B1213986) group and the inherent strain of the cyclopropane ring make conformational analysis a critical aspect of understanding this compound's behavior.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations would be instrumental in exploring the conformational space of this compound. By simulating the molecule's movement over time, researchers could identify the most stable conformers and the energy barriers between them. These simulations would track the torsional angles involving the C-N and N-O bonds to map out the potential energy surface.

Interplay of Steric and Electronic Effects on Conformation

The conformation of this compound is primarily dictated by the orientation of the methoxy group relative to the cyclopropyl (B3062369) ring and the nitrogen atom's lone pair. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the subtle balance between steric hindrance and electronic interactions that govern its three-dimensional structure.

The nitrogen atom in this compound is pyramidal, and its inversion barrier is a key conformational feature. The presence of the electronegative oxygen atom in the methoxy group significantly influences the electron density around the nitrogen, which in turn affects the geometry and the inversion barrier. Theoretical models predict that the preferred conformation will seek to minimize steric clashes between the methoxy group and the cyclopropyl ring, while also optimizing electronic stabilization. This typically involves a "gauche" or "anti" arrangement of the N-O bond relative to the C-N bond of the cyclopropylamine (B47189) moiety.

Electronic effects, such as hyperconjugation between the nitrogen lone pair and the antibonding orbitals of the C-C bonds in the cyclopropyl ring, as well as the anomeric effect involving the N-O bond, play a crucial role. The anomeric effect, in this context, refers to the stabilization derived from the interaction of the nitrogen lone pair with the σ* antibonding orbital of the N-O bond. The strength of these interactions is highly dependent on the dihedral angles around the N-C and N-O bonds, making the conformational landscape complex.

Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools to predict and understand the reaction mechanisms of this compound, offering a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT calculations are a cornerstone for mapping out the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can identify the most likely reaction pathways. For instance, in reactions involving the cleavage of the cyclopropyl ring or the N-O bond, DFT can elucidate the step-by-step mechanism, including the structures of the transition states. These calculations can also predict reaction kinetics by determining the activation energies for each step. The choice of functional and basis set in the DFT calculations is critical for obtaining accurate results that correlate well with experimental observations.

Ab Initio Molecular Dynamics for Mechanistic Elucidation

While DFT provides a static picture of a reaction pathway, ab initio molecular dynamics (AIMD) simulations offer a dynamic view. AIMD allows for the exploration of the reaction landscape in real-time, providing insights into the role of solvent effects, temperature, and molecular vibrations on the reaction mechanism. For a molecule like this compound, AIMD can be particularly useful in understanding complex rearrangements or reactions where multiple pathways are plausible. By simulating the trajectories of the atoms over time, AIMD can reveal transient intermediates and non-intuitive mechanistic steps that might be missed by static DFT calculations.

Computational Prediction of Spectroscopic Signatures for Mechanistic Probes

A key aspect of validating a predicted reaction mechanism is to compare computationally predicted spectroscopic data with experimental measurements. For this compound, computational methods can predict various spectroscopic signatures, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. By calculating how these signatures change for proposed intermediates and transition states, researchers can identify unique spectroscopic markers that can be used to probe the reaction mechanism experimentally. For example, a significant shift in the C-N stretching frequency in the IR spectrum could provide evidence for the formation of a specific intermediate.

Chiroptical Properties and Stereochemical Control

This compound is a chiral molecule, and understanding its chiroptical properties is essential for applications where stereochemistry is important.

Theoretical Prediction of Circular Dichroism (CD) Spectra

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), can predict the CD spectrum of this compound. By calculating the rotational strengths of the electronic transitions, it is possible to simulate the CD spectrum for each enantiomer. This predicted spectrum can then be compared with the experimental CD spectrum to determine the absolute configuration of the molecule. Furthermore, theoretical predictions can help to assign the observed CD bands to specific electronic transitions within the molecule, providing a deeper understanding of the relationship between its structure and its chiroptical response. The accuracy of the predicted CD spectrum is highly dependent on the accurate determination of the molecule's conformational equilibrium in solution, as different conformers can have vastly different CD signals.

Following a comprehensive search for scientific literature, it has been determined that there are no available theoretical or computational chemistry studies specifically focused on this compound. The requested topics of "Computational Modeling of Asymmetric Inductions" and "Chiral Recognition Studies" for this particular compound have not been the subject of published research that is accessible in the public domain.

The term "N-chloro-N-methoxycyclopropanamine" is mentioned in a patent document related to purine (B94841) nucleoside monophosphate prodrugs, but this context does not provide any of the computational or theoretical data required for the specified article outline. google.com

Due to the absence of research data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The creation of data tables and detailed research findings as requested is unachievable without existing scientific studies.

Therefore, the article on the "" with the specified subsections cannot be produced at this time. Further research in the field of computational chemistry would be required to generate the data necessary to fulfill this request.

Stereochemical Control in N Methoxycyclopropanamine Synthesis and Reactions

Diastereoselective Synthesis of N-Methoxycyclopropanamines

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of N-methoxycyclopropanamines, this typically involves controlling the relative stereochemistry of substituents on the cyclopropane (B1198618) ring and the stereocenter at the nitrogen atom (if present).

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed. This strategy has been effectively employed in the synthesis of chiral amines and cyclopropanes.

One of the most widely used chiral auxiliaries for the synthesis of chiral amines is Ellman's tert-butanesulfinamide. osi.lv In a hypothetical synthesis of an N-methoxycyclopropanamine, a cyclopropyl (B3062369) ketone could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl ketimine. Subsequent reduction of the C=N double bond would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary, to yield a chiral sulfinamide. The methoxy (B1213986) group could be introduced at a later stage, and removal of the sulfinyl group would afford the enantiomerically enriched this compound.

Another versatile chiral auxiliary is pseudoephenamine, which has been shown to be superior to pseudoephedrine in some cases for the diastereoselective alkylation of amides, including the formation of quaternary carbon centers. nih.govharvard.edu An analogous strategy could involve the use of a pseudoephenamine-derived amide of a cyclopropanecarboxylic acid. Deprotonation and subsequent reaction with an electrophile would be directed by the chiral auxiliary to create a new stereocenter on the cyclopropane ring with high diastereoselectivity. Subsequent conversion of the carboxylic acid derivative to the N-methoxyamine would yield the desired product.

The diastereoselectivity of these reactions is often high, as illustrated in the following table which shows typical diastereomeric ratios achieved in the synthesis of related compounds using chiral auxiliaries.

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (dr) |

| (-)-8-phenylmenthol | α,β-unsaturated ester | Telluronium allylide reaction | High |

| Pseudoephenamine | α,β–Unsaturated amide | Conjugate addition-alkylation | >20:1 |

This table presents representative data for diastereoselective reactions using chiral auxiliaries in contexts applicable to the synthesis of substituted cyclopropanes.

In substrate-controlled diastereoselective reactions, the existing stereocenters in the substrate molecule dictate the stereochemical outcome of a reaction. For the synthesis of N-methoxycyclopropanamines, this could involve the cyclopropanation of an alkene that already contains a chiral center. The resident stereocenter can direct the approach of the cyclopropanating reagent to one face of the double bond, leading to the formation of one diastereomer preferentially.

For instance, the reaction of a chiral homoallylic alcohol with a cyclopropanating agent can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. Similarly, an alkene bearing a chiral center adjacent to the double bond can influence the facial selectivity of the cyclopropanation reaction. The synthesis of N-heterocycle-substituted cyclobutanes via Michael addition onto cyclobutenes has demonstrated high diastereoselectivity, which is a principle that can be extended to cyclopropane systems. researchgate.net

The efficiency of substrate-controlled diastereoselectivity is highly dependent on the nature of the directing group and its proximity to the reacting center.

Enantioselective Synthesis of N-Methoxycyclopropanamines

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. This is often achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of N-methoxycyclopropanamines, asymmetric catalysis can be applied to the key bond-forming steps, such as the cyclopropanation of an alkene or the formation of the C-N bond.

For example, the transition metal-catalyzed cyclopropanation of alkenes with diazo compounds in the presence of chiral ligands is a well-established method for the enantioselective synthesis of cyclopropanes. The chiral catalyst, typically a complex of copper, rhodium, or palladium with a chiral ligand, facilitates the transfer of a carbene to the alkene, with the ligand controlling the facial selectivity of the addition. Tandem methods for the catalytic asymmetric preparation of enantioenriched cyclopropylamines have been developed, which could be adapted for this compound synthesis. nih.gov

Furthermore, biocatalytic methods are emerging as a viable approach for asymmetric C-N bond formation. Engineered variants of myoglobin have been used for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, providing a potential route to chiral α-amino esters that could be precursors to N-methoxycyclopropanamines. rochester.edu

The enantioselectivities achieved in these reactions can be very high, often exceeding 90% enantiomeric excess (ee).

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Cu-StackPhos | Alkyne addition to nitrone | Various nitrones and alkynes | High |

| Myoglobin variant | Carbene N-H insertion | Aniline and 2-diazopropanoate | Up to 82% |

| Quinine-derived squaramide | Domino reaction | N-Boc ketimine and γ-hydroxyenone | Up to >99% |

This table provides examples of enantioselectivities achieved in asymmetric catalytic reactions relevant to the synthesis of chiral amines and related structures.

The success of asymmetric catalysis relies heavily on the design and optimization of chiral ligands. These ligands coordinate to a metal center and create a well-defined chiral pocket that forces the substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer.

A variety of chiral ligands have been developed for asymmetric catalysis, including those based on C2-symmetric backbones, such as BINOL and TADDOL derivatives, as well as privileged structures like BOX and PYBOX ligands. More recently, novel ligand classes such as chiral N,N'-dioxides and axially chiral imidazole-based P,N-ligands have been introduced. rsc.orgnih.gov The design of these ligands often involves a modular approach, allowing for the fine-tuning of steric and electronic properties to maximize enantioselectivity for a specific reaction.

For the synthesis of N-methoxycyclopropanamines, the choice of ligand would depend on the specific reaction being catalyzed. For example, in a copper-catalyzed cyclopropanation, a chiral bis(oxazoline) ligand might be effective, while a rhodium-catalyzed reaction might favor a chiral phosphine ligand. The optimization process typically involves screening a library of ligands to identify the one that provides the best combination of reactivity and enantioselectivity.

Kinetic resolution is a method for separating a racemic mixture of a chiral compound by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

A recently developed method for the kinetic resolution of N-alkoxy amines through chemo- and enantioselective oxygenation using a titanium catalyst could be directly applicable to racemic this compound. nih.gov This process would selectively oxidize one enantiomer, allowing for the isolation of the other in high enantiomeric purity. The selectivity factor (s), which is a measure of the relative rates of reaction of the two enantiomers, can be very high in such resolutions. nih.gov

Enzymatic kinetic resolution is another powerful technique. Lipases are commonly used to catalyze the acylation of racemic amines, where one enantiomer reacts much faster than the other. mdpi.com This approach could be used to resolve a racemic mixture of this compound by selectively acylating one enantiomer, which could then be separated from the unreacted enantiomer. Dynamic kinetic resolution (DKR) is an extension of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

| Resolution Method | Catalyst/Reagent | Substrate Type | Outcome |

| Oxidative Kinetic Resolution | Titanium catalyst | N-alkoxy amines | Enantioenriched N-alkoxy amine |

| Hydrolytic Kinetic Resolution | (R,R)-Jacobsen catalyst | Epoxides | Enantioenriched epoxide and diol |

| Enzymatic Kinetic Resolution | Lipase | Amines | Enantioenriched amine and acylated amine |

This table summarizes different kinetic resolution strategies that could be applied to the synthesis of enantiomerically pure this compound.

Retention and Inversion of Stereochemistry During Transformations

The stereochemical outcome of chemical reactions involving chiral centers is of paramount importance in synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. For chiral this compound, transformations can proceed with either retention or inversion of the original stereochemistry at the carbon atom bearing the methoxyamino group. The preferred pathway is dictated by the reaction mechanism and the prevailing reaction conditions.

Mechanistic Implications for Stereochemical Outcomes

The geometry and electronic properties of the cyclopropane ring significantly influence the stereochemical course of reactions. Unlike acyclic alkanes, the C-C bonds of a cyclopropane ring possess a higher degree of p-character, which can affect the stability of intermediates and transition states.

Reactions Proceeding with Retention of Stereochemistry:

Reactions that proceed through a mechanism where the incoming group replaces the leaving group from the same side are said to occur with retention of configuration. This is often observed in reactions involving electrophilic substitution on the cyclopropane ring or when the reaction proceeds through an intermediate that holds the stereochemical information. For instance, certain metal-catalyzed reactions can proceed with retention of stereochemistry. The catalyst can coordinate to the functional group and direct the substitution to occur from the same face.

Reactions Proceeding with Inversion of Stereochemistry:

Inversion of stereochemistry is the hallmark of SN2 (bimolecular nucleophilic substitution) reactions. In such a reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a Walden inversion of the stereocenter. For a chiral center in this compound, a direct SN2 displacement at the carbon atom of the cyclopropane ring would result in an inversion of its configuration.

However, SN2 reactions at a cyclopropyl carbon are generally disfavored due to the increased strain in the trigonal bipyramidal transition state. The ideal 180° angle of attack for an SN2 reaction is difficult to achieve due to the rigid structure of the cyclopropane ring. Despite this, under certain conditions and with appropriate leaving groups, nucleophilic substitution with inversion can occur.

Ring-Opening Reactions:

Transformations of cyclopropylamines can also involve ring-opening, which can proceed through various stereochemical pathways. The stereochemistry of the resulting acyclic product depends on the mechanism of the ring-opening process (e.g., conrotatory or disrotatory for electrocyclic reactions) and the nature of the attacking reagent.

Influence of Reaction Conditions on Stereoselectivity

The conditions under which a reaction is carried out can have a profound impact on its stereoselectivity, often allowing for the selective formation of one stereoisomer over another. Key factors include the choice of solvent, temperature, catalyst, and the nature of the reagents.

Solvent Effects:

The polarity of the solvent can influence the stability of charged intermediates and transition states. In reactions that proceed through a more polar transition state, a polar solvent can accelerate the reaction rate. For substitutions on a cyclopropane ring, the choice of solvent can sometimes dictate whether the reaction proceeds with retention or inversion. For example, in the synthesis of trans-2-substituted-cyclopropylamines, it has been observed that the presence of a polar aprotic co-solvent like DMF can prevent cis/trans-isomerization, thereby preserving the stereochemical integrity of the product. This is attributed to the coordination of the solvent to a metal catalyst, which in turn inhibits a reversible ring-opening process that would lead to epimerization.

Temperature:

Temperature can affect the stereochemical outcome of a reaction, particularly when two or more reaction pathways with different activation energies are competing. By carefully controlling the temperature, it may be possible to favor the kinetic or thermodynamic product, which can have different stereochemistries.

Catalyst and Reagents:

The choice of catalyst is crucial in stereoselective synthesis. Chiral catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. In the context of this compound, a chiral Lewis acid or transition metal catalyst could potentially be used to control the stereochemistry of transformations.

The nature of the nucleophile and the leaving group also plays a significant role. A bulky nucleophile may favor a particular trajectory of attack, influencing the stereochemical outcome. Similarly, a good leaving group is essential for nucleophilic substitution reactions to occur.

Illustrative Data on the Effect of Reaction Conditions on Diastereoselectivity:

The following interactive table illustrates how the addition of a co-solvent can influence the diastereomeric ratio (d.r.) in the synthesis of a substituted cyclopropylamine (B47189), demonstrating the principle of reaction condition influence on stereoselectivity.

| Entry | Co-solvent | Diastereomeric Ratio (trans:cis) |

| 1 | None | 4.4:1 |

| 2 | DMF | >20:1 |

| 3 | Acetonitrile (B52724) | 7.1:1 |

This data is illustrative and based on findings for related substituted cyclopropylamines.

This table highlights that the addition of DMF significantly enhances the diastereoselectivity in favor of the trans product, showcasing the critical role of reaction conditions in controlling stereochemical outcomes. While this specific data is not for this compound, the underlying principles are broadly applicable to the stereocontrolled synthesis and reactions of substituted cyclopropanes.

Applications in Advanced Organic Synthesis As a Building Block

N-Methoxycyclopropanamine as a Chiral Synthon in Complex Molecule Assembly

While no specific studies on the use of chiral this compound have been reported, the principles of asymmetric synthesis suggest its potential as a valuable chiral synthon. sigmaaldrich.combeilstein-journals.org Chiral auxiliaries and catalysts are cornerstones of modern organic synthesis, enabling the selective production of a single enantiomer of a target molecule. sigmaaldrich.comtcichemicals.com The development of enantiomerically pure this compound could open avenues for the stereocontrolled synthesis of complex nitrogen-containing compounds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. scripps.edu The this compound moiety could, in principle, be a precursor for various heterocyclic systems. For instance, ring-opening reactions of the cyclopropane (B1198618) ring, followed by intramolecular cyclization, could lead to the formation of five- or six-membered nitrogen-containing rings. The specific reaction conditions and the nature of other reactants would dictate the resulting heterocyclic scaffold. The synthesis of heterocycles often involves the formation of new carbon-nitrogen bonds, a transformation where amine derivatives are key players. mdpi.com

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of molecular complexity. cambridge.orgnih.gov this compound offers potential routes to both types of bond formation. The nitrogen atom, after suitable activation, could participate in various coupling reactions to form carbon-nitrogen bonds. mdpi.comrsc.org Furthermore, the cyclopropyl (B3062369) ring itself can be involved in transformations that lead to the formation of new carbon-carbon bonds, for example, through ring-opening reactions initiated by radical or transition-metal-catalyzed processes. wikipedia.org

Development of Novel Reagents Incorporating the this compound Moiety

The development of novel reagents is a continuous effort in organic synthesis to enable new transformations or improve existing ones. While no reagents derived from this compound have been documented, its structure suggests possibilities. For example, conversion of the amine functionality into a more complex reactive group could lead to reagents for specific annulation or functionalization reactions. The synthesis of 2,2-disubstituted N-alkyl-1-methoxycyclopropanamines from α-chloroimines has been reported, indicating that the core structure is amenable to modification.

Strategic Use in Retrosynthetic Analysis for Challenging Targets

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. organic-chemistry.orgsinica.edu.tw The compact and functionalized nature of this compound could make it an attractive "synthon" in retrosynthetic planning. A synthon is an idealized fragment of a molecule used in retrosynthetic analysis. Identifying a substructure within a target molecule that could be derived from this compound would offer a strategic disconnection point, potentially simplifying the synthetic route.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.orgrsc.org There is a documented example of a visible-light-activated, photocatalyst- and additive-free multi-component reaction involving cyclopropylamine (B47189), an aldehyde, and an activated methylene (B1212753) species in water to produce cyclopentylamines. This reaction proceeds through a cyclopropylamine-based electron-donor-acceptor (EDA) complex. Although this study did not specifically use this compound, it provides a strong precedent for the potential integration of this compound or its derivatives into similar MCRs, offering a rapid route to diverse molecular scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Research Level Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. For a molecule like N-methoxycyclopropanamine, with its unique combination of a strained cyclopropyl (B3062369) ring and a flexible methoxyamino group, advanced NMR methods are indispensable for unambiguously confirming its constitution, configuration, and conformational behavior.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle. researchgate.net These techniques display correlations between nuclei, revealing through-bond and through-space connectivities. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). libretexts.org For this compound, a COSY spectrum would display cross-peaks between the methine proton (H1) and the methylene (B1212753) protons (H2/H3) of the cyclopropyl ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D technique that correlates the chemical shifts of protons with those of directly attached carbons (¹H-¹³C). libretexts.org This experiment is crucial for the definitive assignment of each proton signal to its corresponding carbon atom. It would clearly link the cyclopropyl protons to their respective carbons and the methoxy (B1213986) protons to the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is arguably the most powerful technique for assembling molecular fragments. For this compound, HMBC would show correlations from the methoxy protons to the nitrogen-bearing carbon (C1) of the cyclopropyl ring, confirming the C1-N-O-CH₃ connectivity.